molecular formula C12H17N3O4 B2609887 2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid CAS No. 1404878-37-0

2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid

Cat. No.: B2609887
CAS No.: 1404878-37-0
M. Wt: 267.285
InChI Key: ARNPEBZYTRJLKC-UHFFFAOYSA-N
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Description

“2-{[(Tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1404878-37-0 . It has a molecular weight of 267.28 . The IUPAC name for this compound is N-(tert-butoxycarbonyl)-3-(2-pyrimidinyl)alanine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 267.28 . The storage temperature and boiling point are not specified .

Scientific Research Applications

Synthesis and Molecular Building Blocks

  • One-step Synthesis of Heterocyclic Compounds :

    • The compound is utilized in the one-step synthesis of pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidine, showcasing its versatility as a precursor for various heterocyclic compounds. These molecules have potential applications in pharmaceuticals and materials science (Harutyunyan et al., 2015).
  • Enantiomerically Pure β-Amino Acids :

    • The compound has been used as a starting material to produce enantiomerically pure β-amino acids, important intermediates in pharmaceutical synthesis for their stereospecificity and biological activity (Lakner et al., 2003).
  • Synthesis of Thiadiazole Derivatives :

    • The synthesis of new compounds from this acid demonstrated its role in producing thiadiazole derivatives, contributing to the exploration of antimicrobial activities and potential applications in drug discovery (Pund et al., 2020).
  • Fluorescent Amino Acid Derivative :

    • The compound has been used to create a highly fluorescent amino acid derivative, indicating its utility in peptide studies and potentially as a sensitive analytical probe for studying peptide conformations (Szymańska et al., 2003).
  • Histamine H4 Receptor Ligands :

    • In the search for ligands of the histamine H4 receptor, which has implications in anti-inflammatory and antinociceptive treatments, this compound served as a core structure in synthesizing a series of 2-aminopyrimidines, demonstrating its importance in medicinal chemistry (Altenbach et al., 2008).
  • Protected Azatryptophan Derivatives :

    • The compound is instrumental in synthesizing differentially protected azatryptophan derivatives, highlighting its role in peptide-based drug discovery and showcasing the versatility of its functional groups in facilitating complex synthetic procedures (Nimje et al., 2020).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word is “Warning” and the hazard statements include H315-H319-H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrimidin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-8(10(16)17)7-9-13-5-4-6-14-9/h4-6,8H,7H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNPEBZYTRJLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404878-37-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-2-yl)propanoic acid
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